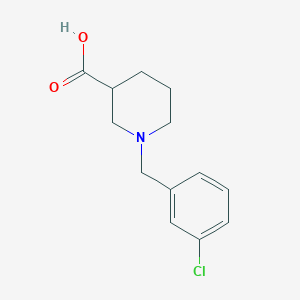

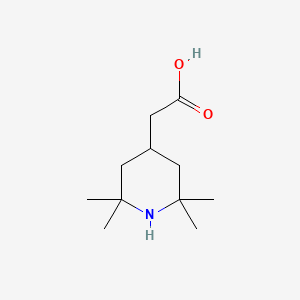

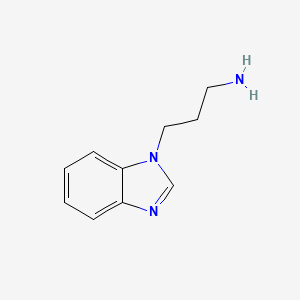

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalytic Applications

Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) and further modified to create a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst demonstrated efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, with easy recovery and reuse without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopic and Structural Studies

Research by Anioła et al. (2016) focused on the synthesis, spectroscopic, and theoretical studies of piperidinium-3-carboxylic acid complexes, highlighting the stability and hydrogen-bonded nature of these compounds. Their work provides insights into the molecular structures and vibrational spectra, contributing to a deeper understanding of the interaction mechanisms at play (Anioła et al., 2016).

Medicinal Chemistry

Pikul et al. (2001) explored a series of carboxylic acids containing a substituted piperidine as inhibitors of matrix metalloproteinases (MMPs), demonstrating low nanomolar potency against selected MMPs while sparing others. This study highlights the potential therapeutic applications of compounds based on piperidine carboxylic acid structures (Pikul et al., 2001).

Anticancer and Antimicrobial Agents

Rehman et al. (2018) evaluated the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, identifying compounds with significant activity against cancer cells. This research contributes to the development of novel anticancer agents based on piperidine derivatives (Rehman et al., 2018).

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating piperidine-3-carboxylic acid and assessed their antimicrobial activities, indicating modest effectiveness against selected bacterial and fungal strains. This work expands the application of piperidine derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal excitability .

Biochemical Pathways

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may affect the gabaergic system, which includes various pathways involved in mood regulation, sleep, and muscle tone .

Result of Action

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may enhance the inhibitory effects of gaba on neuronal excitability, potentially leading to effects such as reduced anxiety, sedation, and muscle relaxation .

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUIBQVHPLBDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398344 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-59-0 |

Source

|

| Record name | 1-[(3-Chlorophenyl)methyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

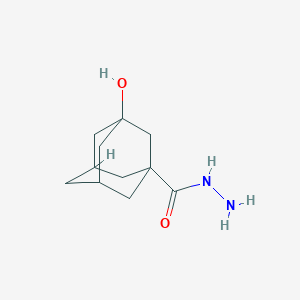

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)